

The Versatile Scaffold: 2-Amino-4-fluoropyridine in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Amino-4-fluoropyridine

Cat. No.: B1287999

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: **2-Amino-4-fluoropyridine** has emerged as a privileged scaffold in medicinal chemistry, attributed to the unique physicochemical properties conferred by the fluorine atom and the versatile reactivity of the aminopyridine core. The strategic incorporation of fluorine can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.^[1] This document provides a comprehensive overview of the applications of **2-amino-4-fluoropyridine** in drug discovery, focusing on its role in the development of kinase inhibitors, nitric oxide synthase (NOS) inhibitors, and URAT1 inhibitors. Detailed synthetic protocols, biological assay methodologies, and summaries of quantitative data are presented to guide researchers in this field.

I. Synthetic Protocols for 2-Amino-4-fluoropyridine and Derivatives

The synthesis of **2-amino-4-fluoropyridine** and its derivatives is crucial for its application in drug discovery. Several efficient methods have been developed, starting from readily available precursors.

Protocol 1: Synthesis of 2-Amino-4-fluoropyridine from 2-Amino-4-chloropyridine

This protocol describes a nucleophilic aromatic substitution reaction to replace the chlorine atom with fluorine.

Materials and Equipment:

- 2-Amino-4-chloropyridine
- Sodium fluoride (NaF)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated saline solution
- Ethanol
- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer
- Rotary evaporator
- Separatory funnel
- Standard glassware for filtration and recrystallization

Procedure:

- Dissolve 28 g of 2-amino-4-chloropyridine in 100 ml of N,N-dimethylformamide in a round-bottom flask.
- Add 46 g of sodium fluoride to the solution.
- Heat the reaction mixture to 140°C and maintain for 5 to 8 hours with stirring.
- After the reaction is complete, cool the mixture to 80°C.

- Recover the solvent by distillation under reduced pressure.
- Dissolve the residue in dichloromethane and wash with saturated saline solution.
- Separate the organic phase and evaporate the solvent.
- Recrystallize the crude product from ethanol to obtain **2-amino-4-fluoropyridine** as a white solid. (Yield: ~90%).

Protocol 2: Synthesis of 2-Amino-4-fluoropyridine via Hofmann Rearrangement

This method utilizes a Hofmann rearrangement of an amide intermediate.[\[2\]](#)[\[3\]](#)

Materials and Equipment:

- 4-Fluoropyridine-2-carboxamide
- Sodium hypochlorite (NaOCl) solution (10%)
- Dichloromethane (DCM)
- Anhydrous potassium carbonate (K_2CO_3)
- Ethanol
- Standard laboratory glassware

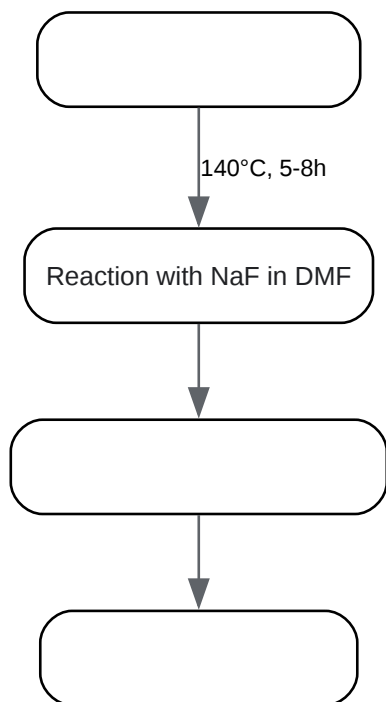
Procedure:

- Add 14 g of 4-fluoropyridine-2-carboxamide in batches to 200 g of a 10% sodium hypochlorite solution.
- Heat the mixture to 80°C and react until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature.

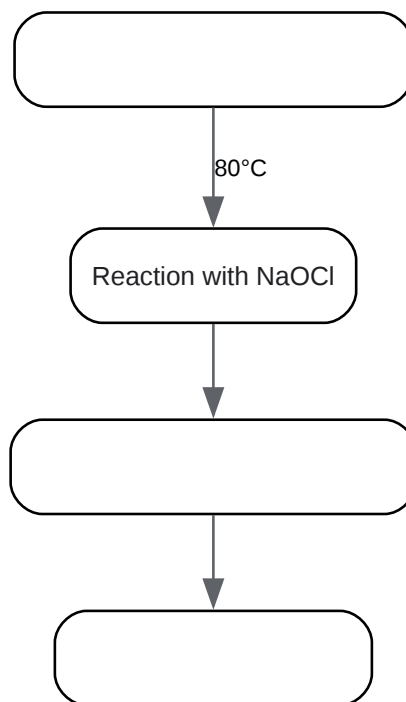
- Extract the aqueous solution with dichloromethane until no product remains in the aqueous phase.
- Combine the organic phases and dry over anhydrous potassium carbonate.
- Remove the solvent by evaporation.
- Recrystallize the residue from ethanol to yield **2-amino-4-fluoropyridine**. (Yield: ~80%).^[2]

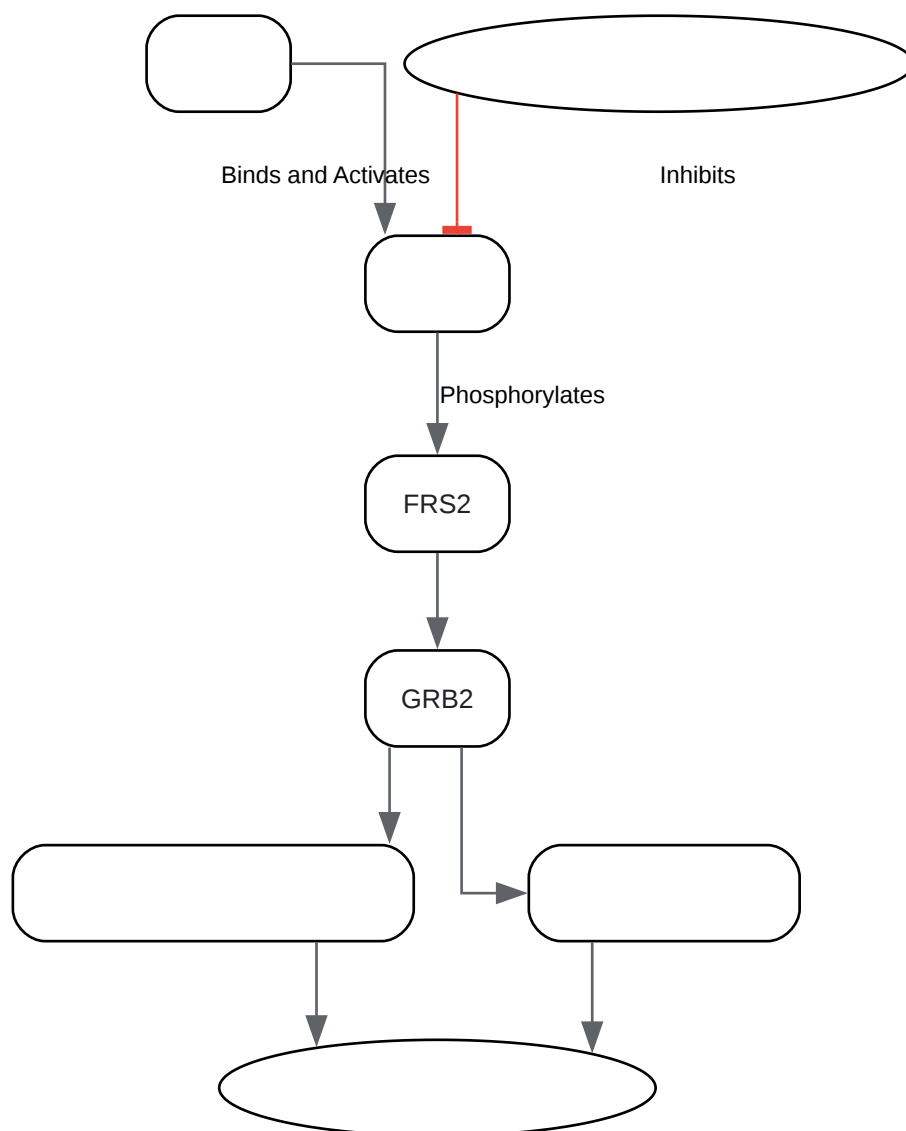
Experimental Workflow: Synthesis of **2-Amino-4-fluoropyridine**

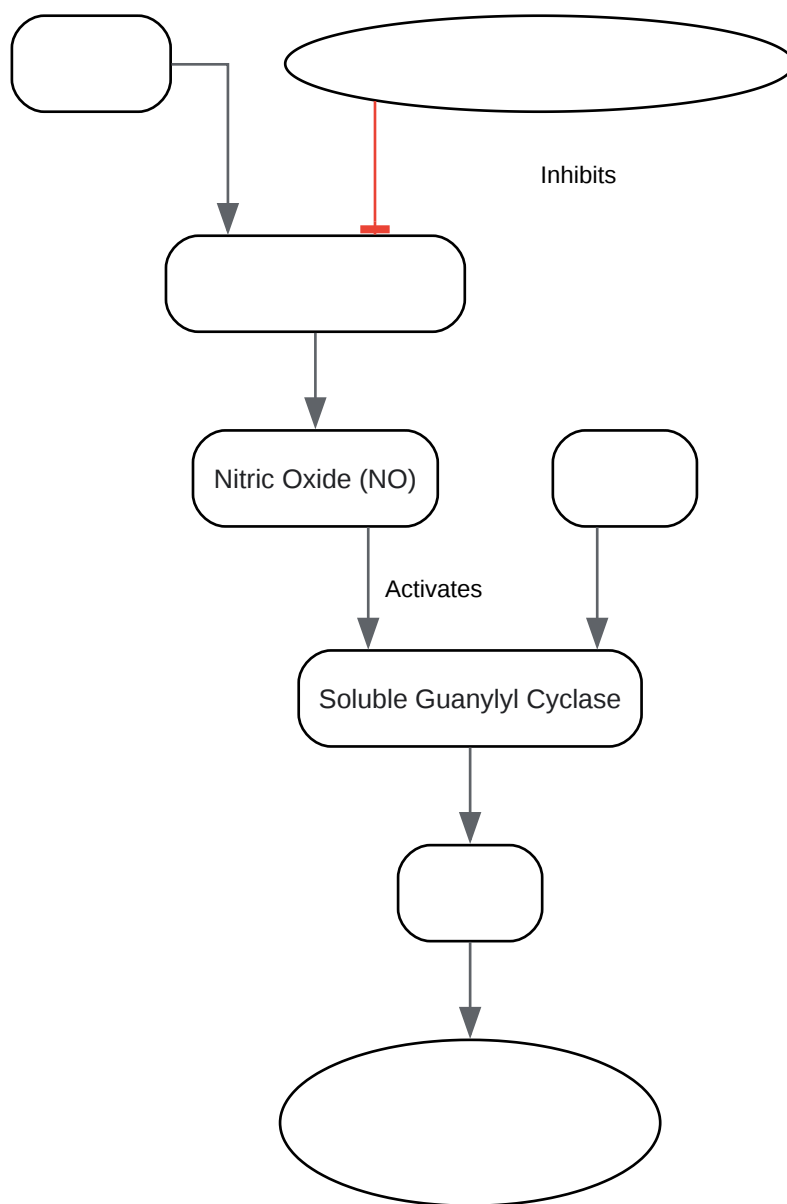
Method 1: Nucleophilic Substitution

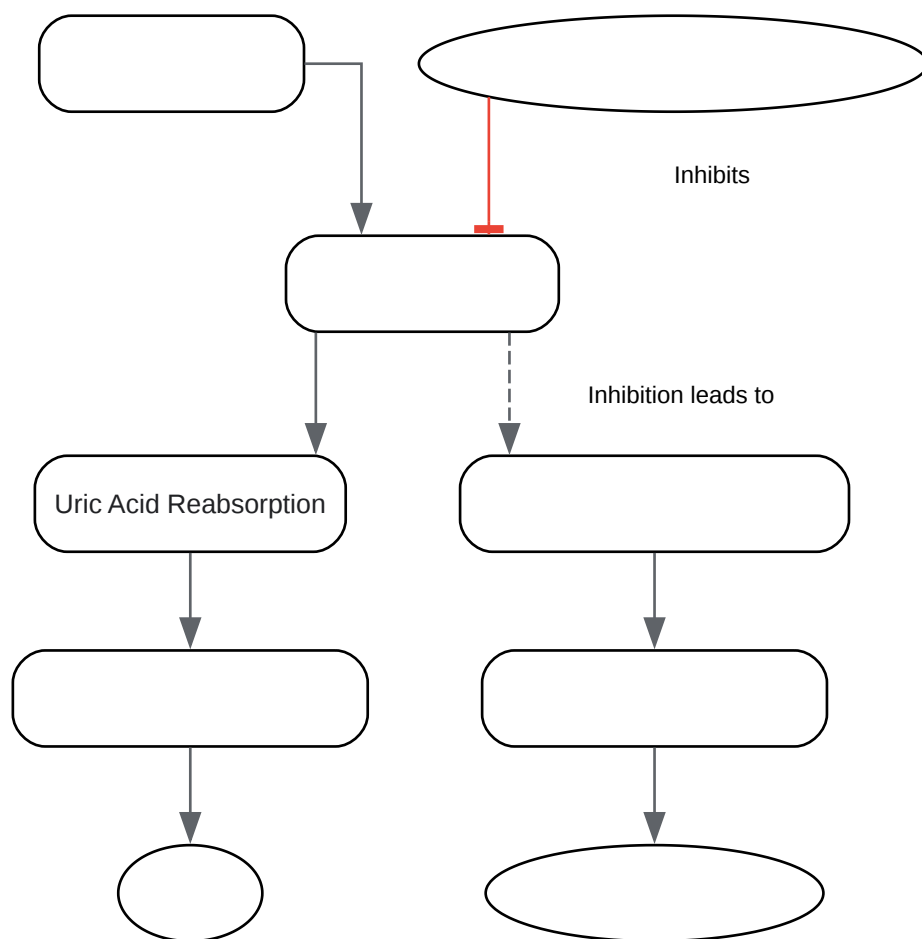


Method 2: Hofmann Rearrangement









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